(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate
Beschreibung
(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate (CAS 1137621-29-4) is an α,β-unsaturated ester characterized by an ethyl acrylate backbone, a central phenyl ring substituted at the 3-position with an N-phenylsulfamoyl group (-SO₂N(H)Ph), and a trans (E)-configuration of the double bond (C=C). Its molecular formula is C₁₇H₁₇NO₄S (MW: 331.39 g/mol) . The N-phenylsulfamoyl substituent distinguishes it from simpler acrylates, imparting unique electronic and steric properties.
Eigenschaften
IUPAC Name |
ethyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-2-22-17(19)12-11-14-7-6-10-16(13-14)23(20,21)18-15-8-4-3-5-9-15/h3-13,18H,2H2,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWMJSZBGFJCA-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the N-phenylsulfamoylphenyl Intermediate
The initial key step is the synthesis of the phenyl ring bearing the N-phenylsulfamoyl substituent. This is typically achieved by sulfonylation of an aniline derivative or related aromatic amine with a sulfonyl chloride reagent, followed by coupling with aniline to form the sulfamoyl group (-SO2NH-phenyl).
Detailed Synthetic Procedure (Based on Literature and Patents)
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Sulfamoylation | 3-aminophenyl derivative | Phenylsulfonyl chloride, base (e.g., triethylamine) | Room temp to reflux | Formation of 3-(N-phenylsulfamoyl)phenyl intermediate |
| 2 | Aldehyde formation | Sulfamoylphenyl intermediate | Oxidation reagents (e.g., PCC) | Mild conditions | Introduction of aldehyde group at para or ortho position |
| 3 | Wittig condensation | Sulfamoylphenyl aldehyde | Phosphonium ylide | Aprotic solvent, reflux | Formation of (E)-ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate |
| 4 | Purification | Crude product | Chromatography or recrystallization | Suitable solvents | Isolation of pure (E)-isomer |
Research Findings on Preparation
- The synthesis route emphasizes the importance of stereoselectivity to obtain the (E)-isomer, which is crucial for the compound’s biological and material properties.
- The Wittig reaction is favored for its ability to produce high yields of the (E)-configured acrylate double bond.
- Transition metal-catalyzed methods offer alternative pathways with potential for scalability and functional group tolerance.
- Purification techniques such as solvent beating and chromatography are employed to achieve high purity, often exceeding 98%.
Notes on Related Compounds and Methods
- Similar sulfamoylphenyl acrylates have been prepared using analogous methods, including hydrolysis, chlorination, and hydroxylamine condensation steps, as seen in the preparation of related hydroxamic acid compounds like belinostat.
- These methods typically avoid preparative liquid phase separation, enhancing operational simplicity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting materials | 3-aminophenyl derivatives, phenylsulfonyl chloride, phosphonium ylides | Commercially available or synthesized in situ |
| Reaction type | Sulfamoylation, oxidation, Wittig condensation | Multi-step organic synthesis |
| Catalysts | Palladium complexes (optional), bases like triethylamine | Used for cross-coupling or base-mediated reactions |
| Solvents | Aprotic solvents such as dichloromethane, THF | Selected based on reaction step |
| Temperature | Room temperature to reflux | Depends on reaction step |
| Purity achieved | >98% (E)-isomer | Confirmed by chromatographic and spectroscopic methods |
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenylsulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
The compound (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is a significant molecule in the field of organic chemistry and medicinal science. It has garnered attention for its diverse applications, particularly in pharmaceutical research and development. This article provides a comprehensive overview of its scientific research applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound is characterized by its unique structural features, which include an ethyl ester group and a sulfamoyl moiety attached to an aromatic ring. Its molecular formula is , with a molecular weight of approximately 366.43 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceutical compounds, particularly those targeting the farnesoid X receptor (FXR) . Research indicates that derivatives of this compound can modulate FXR activity, which is crucial for treating conditions such as:
Case Study: FXR Modulation
A study demonstrated that compounds derived from this compound exhibited significant FXR agonistic activity, leading to potential therapeutic benefits in managing metabolic disorders associated with FXR dysregulation .
Synthesis of Hydroxamic Acids
The compound serves as an intermediate in synthesizing hydroxamic acids, which are important for developing histone deacetylase (HDAC) inhibitors. These inhibitors have been studied for their role in cancer therapy, particularly in targeting epigenetic modifications that contribute to tumorigenesis .
Case Study: HDAC Inhibitors
Research has shown that hydroxamic acid derivatives synthesized from this compound demonstrate potent HDAC inhibitory activity, leading to apoptosis in cancer cells . This highlights the potential use of this compound in cancer treatment protocols.
Chemical Synthesis and Reactions
In organometallic chemistry, this compound has been utilized as a precursor for various synthetic routes. Its reactivity allows for the formation of complex structures through:
- Michael additions
- Aldol reactions
- Cross-coupling reactions .
These reactions are essential for developing new materials and pharmaceuticals.
Table 1: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Pharmaceutical Development | Modulation of FXR activity for treating metabolic disorders | Potential treatments for fibrosis and cancer |
| Synthesis of Hydroxamic Acids | Intermediate for HDAC inhibitors | Induction of apoptosis in cancer cells |
| Chemical Synthesis | Precursor for various synthetic routes | Formation of complex organic molecules |
Table 2: Case Studies on E-Ethyl Compound
Biologische Aktivität
(E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate is an organic compound belonging to the class of sulfamoylphenyl derivatives. Its unique structure, characterized by a phenylsulfamoyl group attached to a phenyl ring and an acrylic acid ethyl ester moiety, suggests potential biological activities that merit investigation.
The compound can be synthesized through a multi-step process involving the formation of a phenylsulfamoyl intermediate, coupling with phenylacrylic acid, and subsequent esterification. The general synthetic route includes:
- Formation of Phenylsulfamoyl Intermediate : Reaction of phenylamine with chlorosulfonic acid.
- Coupling Reaction : The intermediate is reacted with phenylacrylic acid in the presence of a base like triethylamine.
- Esterification : The carboxylic acid group is esterified with ethanol using an acid catalyst.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an enzyme inhibitor and therapeutic agent.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in treating diseases where enzyme modulation is crucial. For instance, sulfamoyl derivatives have been investigated for their ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, analogs of sulfamoyl compounds have demonstrated significant cytotoxicity against breast and colon cancer cells in vitro .
Case Studies
- Anticonvulsant Activity : A study focused on related sulfamoyl compounds found that certain derivatives exhibited anticonvulsant activity in animal models. The mechanism was linked to their ability to bind to neuronal voltage-sensitive sodium channels, suggesting that this compound may possess similar properties .
- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells, further supporting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and the mitochondrial pathway of apoptosis .
Research Findings
Recent research findings highlight the following key aspects of this compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues by Substituent Type
The compound is compared to structurally related acrylates differing in substituents on the phenyl ring (Table 1). Key differences in reactivity, physical properties, and applications are highlighted.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The N-phenylsulfamoyl group (-SO₂N(H)Ph) is moderately electron-withdrawing, comparable to cyano (-CN) or trifluoromethyl (-CF₃) groups . However, its ability to form hydrogen bonds via the sulfonamide N-H may enhance solubility in polar solvents relative to -CF₃ or -Br substituents . Trifluoromethyl (-CF₃): Compounds like Ethyl 3-(3-(trifluoromethyl)phenyl)acrylate exhibit increased thermal stability and lipophilicity, making them suitable for agrochemicals .
Electron-Donating Groups (EDGs):
Crystallographic and Physicochemical Properties
- Crystal Packing: Bromo and cyano substituents (e.g., ) induce dense packing via halogen bonds or dipole interactions. The sulfamoyl group may promote layered structures through N-H···O hydrogen bonds .
- Solubility:
- The target compound is likely more soluble in polar aprotic solvents (e.g., DMSO) than -CF₃ or -OCH₃ analogs but less soluble than hydroxyl-substituted derivatives (e.g., ) .
Q & A
Q. What are the standard methods for synthesizing (E)-Ethyl 3-(3-(N-phenylsulfamoyl)phenyl)acrylate?
The synthesis typically involves multi-step organic reactions. A common approach is:
- Esterification : Reacting acrylic acid with ethanol to form ethyl acrylate.
- Sulfonamide Introduction : Using Friedel-Crafts acylation or nucleophilic substitution to attach the N-phenylsulfamoyl group to the phenyl ring.
- Purification : Column chromatography (e.g., silica gel) to isolate the (E)-isomer, confirmed via TLC (retention factor ≈ 0.58–0.86) and NMR . Reaction conditions (e.g., 35°C, dichloromethane solvent, calcium chloride guard tube) are critical to avoid side products like Z-isomers or hydrolyzed derivatives .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C) : Confirms molecular structure, including the (E)-configuration via coupling constants (J ≈ 16 Hz for acrylate double bonds) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹, acrylate C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z ≈ 363–397 for similar derivatives) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., C–H···O interactions) using programs like SHELXL .
Q. How is purity assessed during synthesis?
Purity is monitored via:
- TLC : Spot analysis using hexane/ethyl acetate gradients.
- Melting Point : Consistency with literature values (e.g., 144–184°C for related acrylates) .
- HPLC/UV-Vis : Quantifies impurities using absorbance at λ ≈ 250–300 nm .
Advanced Research Questions
Q. How does the electronic nature of the N-phenylsulfamoyl group influence reactivity?
The sulfamoyl group (-SO₂NHPh) acts as an electron-withdrawing group, polarizing the acrylate double bond and enhancing electrophilicity. This increases susceptibility to:
- Michael Additions : Nucleophilic attack by amines or thiols at the β-position .
- Polymerization : Radical-initiated chain growth under UV light or thermal conditions, with kinetics influenced by initiator concentration (e.g., AIBN at 60–80°C) . Substituent effects (e.g., bromo vs. nitro groups on the phenyl ring) alter reaction rates and regioselectivity, as shown in kinetic studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies (AutoDock/Vina) : Model binding affinities to enzymes (e.g., HDACs for hydroxamate derivatives) using crystal structures from the PDB .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways in antioxidant assays (e.g., nitric oxide scavenging) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, validated by experimental IC₅₀ values .
Q. How are crystallographic data refined to resolve structural ambiguities?
- SHELX Suite : SHELXL refines X-ray data using least-squares minimization, addressing issues like twinning or disorder. Anisotropic displacement parameters (Uij) are adjusted for heavy atoms (e.g., bromine) .
- Hydrogen Bonding Networks : Identified via PLATON analysis (e.g., C6–H6···O1 interactions at 2.52 Å) . Discrepancies in bond angles (e.g., C–C–C ≈ 120°) between experimental and theoretical models may arise from crystal packing effects .
Q. How to address contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24–72 hr assays for cytotoxicity) .
- Metabolic Stability Tests : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
- Structural Analogues : Compare substituent effects (e.g., fluoro vs. methoxy groups) on bioactivity trends .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., acid chloride conversion ).
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to maximize regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve sulfonamide coupling efficiency .
Q. How to validate anti-cancer mechanisms beyond in vitro assays?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
- Xenograft Models : Test efficacy in vivo using tumor volume reduction metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
